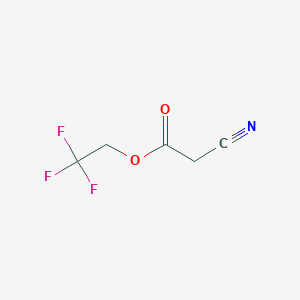

2,2,2-Trifluoroethyl 2-cyanoacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroethyl 2-cyanoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NO2/c6-5(7,8)3-11-4(10)1-2-9/h1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEUOPGLOYLWBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471619 | |

| Record name | 2,2,2-trifluoroethyl 2-cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27827-83-4 | |

| Record name | 2,2,2-trifluoroethyl 2-cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,2 Trifluoroethyl 2 Cyanoacetate

Optimization of Reaction Conditions and Yields in 2,2,2-Trifluoroethyl 2-Cyanoacetate Synthesis

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound while minimizing reaction times and energy consumption. Key parameters that are typically optimized include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time.

While specific optimization studies for this compound are not extensively detailed in the available literature, valuable insights can be drawn from studies on analogous compounds like ethyl cyanoacetate (B8463686). For example, in the esterification of cyanoacetic acid with ethanol (B145695), orthogonal experiments have been used to determine the optimal conditions for maximizing the esterification rate. e3s-conferences.orgresearchgate.nete3s-conferences.org

A study on the synthesis of ethyl cyanoacetate identified the amount of catalyst as the most influential factor, followed by the molar ratio of reactants, reaction temperature, and reaction time. e3s-conferences.org The optimal conditions found in this particular study were a molar ratio of cyanoacetic acid to absolute ethanol of 1:3.5, a reaction time of 3.5 hours, a reaction temperature of 80°C, and a catalyst amount of 1.5% (using a mixed catalyst of silicotungstic acid and p-toluene sulfonic acid). e3s-conferences.orgresearchgate.net

These findings can serve as a strong starting point for the optimization of this compound synthesis. However, the specific properties of 2,2,2-trifluoroethanol (B45653), such as its higher acidity and different boiling point compared to ethanol, would necessitate further fine-tuning of these parameters.

Below is a data table illustrating the effect of various reaction parameters on the yield of a typical cyanoacetate esterification, based on findings from the synthesis of ethyl cyanoacetate.

| Parameter | Level 1 | Level 2 | Level 3 | Optimal Condition |

| Molar Ratio (Acid:Alcohol) | 1:2.5 | 1:3.0 | 1:3.5 | 1:3.5 |

| Reaction Time (hours) | 2.5 | 3.0 | 3.5 | 3.5 |

| Temperature (°C) | 75 | 80 | 85 | 80 |

| Catalyst Amount (%) | 1.0 | 1.5 | 2.0 | 1.5 |

This table is based on an orthogonal experimental design for the synthesis of ethyl cyanoacetate and serves as an illustrative guide for the optimization of this compound synthesis. e3s-conferences.org

Chemical Reactivity and Transformation Pathways of 2,2,2 Trifluoroethyl 2 Cyanoacetate

Reactions at the Active Methylene (B1212753) Group

The carbon atom situated between the electron-withdrawing nitrile (-CN) and carboxyl (-COOR) groups is known as an active methylene group. The protons attached to this carbon are significantly acidic and can be readily removed by a mild base, generating a stabilized carbanion (enolate). This nucleophilic character is the cornerstone of the compound's reactivity, enabling it to participate in a range of condensation and substitution reactions.

A primary transformation involving the active methylene group of compounds like 2,2,2-Trifluoroethyl 2-cyanoacetate is the Knoevenagel condensation. This reaction involves a nucleophilic addition of the active methylene compound to an aldehyde or a ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The reaction is a fundamental method for C-C bond formation in organic synthesis. aston.ac.uk

The Knoevenagel condensation is typically catalyzed by a weak base. wikipedia.org Modern synthetic chemistry has seen the development of advanced, sustainable, and reusable catalyst systems to drive this transformation efficiently.

Photo-Activated Carbon Dots (CDs): A sustainable and environmentally friendly approach utilizes photo-activated carbon dots (CDs) as catalysts. magritek.combohrium.com These catalysts, often derived from renewable sources like 5-hydroxymethylfurfural (5HMF), can facilitate the Knoevenagel condensation in aqueous media under mild conditions, such as UV irradiation (e.g., 365 nm), without the need for traditional acidic or basic promoters. nih.govmdpi.com The mechanism is believed to involve the CDs acting as both photo-active species and bases, with the superoxide radical anion playing a key role. nih.govresearchgate.net An advantage of this system is the reusability of the CDs for multiple reaction cycles without significant loss of activity. magritek.comresearchgate.net

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.netufs.br Their high surface area, tunable porosity, and the potential for incorporating active sites make them excellent heterogeneous catalysts. researchgate.net MOFs with basic sites, such as those containing amino groups like UMCM-1-NH2 or Zeolitic Imidazolyl Frameworks (ZIFs) like ZIF-8, have proven to be highly active catalysts for the Knoevenagel condensation. researchgate.netufs.br These solid catalysts can be more active than their homogeneous counterparts and offer the benefits of easy separation and recyclability. researchgate.netmdpi.com For instance, ZIF-8 has been used as an interface-active catalyst in biphasic systems, forming Pickering emulsions that enhance mass transfer and catalytic performance. mdpi.com

| Catalyst System | Description | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Photo-Activated Carbon Dots (CDs) | CDs derived from 5-hydroxymethylfurfural (5HMF) used as photocatalysts. mdpi.com | Aqueous medium, UV light activation (e.g., 365 nm), room temperature. nih.govmdpi.com | Eco-friendly, sustainable, reusable, avoids acidic/basic conditions. magritek.combohrium.com |

| Metal-Organic Frameworks (MOFs) | Porous crystalline solids with basic sites, such as ZIF-8 or amino-functionalized MOFs. researchgate.netufs.br | Varies; can be used in different solvents or biphasic systems, often with mild heating. researchgate.netmdpi.com | High activity, heterogeneity (easy separation), reusability, tunable structure. researchgate.netmdpi.com |

The Knoevenagel condensation employing activated cyanoacetates is compatible with a wide array of carbonyl compounds.

Aldehydes: The reaction is highly efficient with various aldehydes. This includes:

Aromatic Aldehydes: Benzaldehyde and its derivatives, containing both electron-donating (e.g., -OCH₃, -N(CH₃)₂) and electron-withdrawing (e.g., -NO₂, -Cl, -F) substituents, react readily to give high yields of the corresponding condensed products. mdpi.comscielo.org.mx

Aliphatic Aldehydes: The protocol is also effective for aliphatic aldehydes. bohrium.commdpi.com

Heteroaromatic Aldehydes: Carbonyl compounds containing heterocyclic rings (e.g., furfural) are also suitable substrates. mdpi.comunifap.br

Ketones: While generally less reactive than aldehydes due to steric hindrance and reduced electrophilicity, ketones can also participate in the Knoevenagel condensation. aston.ac.ukmdpi.com The success of the reaction with ketones often depends on the specific catalyst system and reaction conditions employed. Catalyst systems like photo-activated CDs have shown efficacy with ketone substrates. mdpi.com

The primary limitation can be observed with highly sterically hindered ketones, which may react slowly or not at all under standard conditions. aston.ac.uk However, the development of highly active catalysts, such as certain MOFs and ionic liquids, has expanded the scope to include these less reactive substrates. aston.ac.ukrsc.org

| Carbonyl Substrate Type | Reactivity | Example | Typical Outcome |

|---|---|---|---|

| Aromatic Aldehydes (Electron-Withdrawing Group) | High | 4-Nitrobenzaldehyde | Excellent yields of the corresponding α,β-unsaturated product. scielo.org.mx |

| Aromatic Aldehydes (Electron-Donating Group) | High | 4-Methoxybenzaldehyde | Excellent yields, often reacting very efficiently. scielo.org.mxunifap.br |

| Aliphatic Aldehydes | Good to High | Butyraldehyde | Generally proceeds well with active catalyst systems. mdpi.com |

| Heteroaromatic Aldehydes | Good to High | Furfural | Suitable substrates, leading to functionalized heterocyclic products. unifap.br |

| Ketones | Moderate to Low | Cyclohexanone | Reaction is possible but generally slower than with aldehydes; requires effective catalysts. mdpi.com |

The active methylene group of α-cyanoacetates can be deprotonated to form a nucleophilic enolate, which can then react with an electrophilic fluorine source ("F⁺") to introduce a fluorine atom at the α-position. wikipedia.org This transformation is a key method for synthesizing α-fluoro-α-cyanoacetates, which are valuable building blocks in medicinal and materials chemistry. Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. organic-chemistry.org

A significant advancement in this area is the development of catalytic enantioselective methods, which allow for the creation of a stereogenic center containing a fluorine atom with high stereocontrol. acs.org One prominent approach involves the use of chiral transition metal complexes. For instance, chiral palladium complexes have been successfully employed to catalyze the asymmetric fluorination of α-cyano acetates. Treatment of the α-cyano acetate with NFSI in the presence of a catalytic amount of a chiral palladium complex can afford the α-fluoro products in high yields and with excellent enantiomeric excesses (up to 99% ee). acs.org These reactions often proceed under mild conditions and can be conducted in common organic solvents like methanol.

The key to stereocontrol in these reactions is the use of a chiral catalyst that creates a chiral environment around the reacting species. The catalyst complexes with the substrate's enolate, shielding one face and directing the electrophilic fluorinating agent to attack from the opposite, less hindered face. acs.org

Chiral Metal Catalysts: In the case of chiral palladium complexes, the chiral ligands (e.g., diphosphanes) bound to the metal center dictate the stereochemical outcome. acs.org The rigid structure of the metal-ligand-substrate complex effectively controls the facial selectivity of the fluorination.

Phase-Transfer Catalysis (PTC): Asymmetric phase-transfer catalysis is another powerful strategy for achieving enantioselective fluorination. nih.gov In this method, a chiral quaternary ammonium (B1175870) salt, often derived from cinchona alkaloids, is used as the catalyst. nih.gov The reaction is typically performed in a biphasic system (e.g., organic solvent and aqueous base). The chiral phase-transfer catalyst transports the enolate from the aqueous/solid phase to the organic phase where it reacts with the fluorinating agent. The non-covalent interactions between the chiral cation of the catalyst and the enolate form a chiral ion pair, which guides the stereoselective delivery of the fluorine atom. nih.govfigshare.com This transition-metal-free approach offers a convenient and effective way to synthesize fluorinated α-cyanoacetate derivatives under mild conditions. figshare.com

| Catalytic Approach | Catalyst Example | Fluorine Source | Mechanism of Stereocontrol | Reported Performance |

|---|---|---|---|---|

| Chiral Metal Catalysis | Chiral Palladium-Diphosphane Complexes acs.org | N-fluorobenzenesulfonimide (NFSI) | Formation of a rigid chiral metal-enolate complex directs the approach of the electrophile. acs.org | High yields with up to 99% enantiomeric excess (ee). |

| Phase-Transfer Catalysis (PTC) | Quaternary ammonium salts derived from Cinchona alkaloids. nih.gov | N-fluorobenzenesulfonimide (NFSI) figshare.com | Formation of a chiral ion pair between the catalyst and the enolate in the organic phase controls facial selectivity. nih.gov | Good yields with moderate to good enantiomeric excesses. nih.gov |

Electrophilic Fluorination of α-Cyanoacetates

Reactions Involving the Cyano Group

The nitrile functionality in this compound is a versatile site for chemical modification, primarily through reactions that target the electrophilic carbon atom of the cyano group.

The carbon-nitrogen triple bond of the cyano group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is foundational to many transformations of nitriles.

One of the fundamental reactions of nitriles is their behavior with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi). These strong nucleophiles add to the carbon of the nitrile, forming an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. A key advantage of this two-step process is that the ketone is not formed until the aqueous workup, preventing further reaction of the organometallic reagent with the newly formed ketone. ucalgary.ca

Nitriles can also undergo reduction to form primary amines. A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄). The reaction proceeds through two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. The resulting primary amine is obtained after an aqueous workup. google.comorganic-chemistry.org Alternatively, milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can be employed to achieve partial reduction, leading to the formation of an aldehyde after hydrolysis of the intermediate imine. libretexts.org

The general reactivity of the cyano group in cyanoacetates is summarized in the table below.

| Nucleophile/Reagent | Product after Hydrolysis | Reaction Type |

| Grignard Reagent (RMgX) | Ketone (R-C(O)-CH₂CO₂CH₂CF₃) | Nucleophilic Addition |

| Organolithium (RLi) | Ketone (R-C(O)-CH₂CO₂CH₂CF₃) | Nucleophilic Addition |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (H₂NCH₂CH₂CO₂CH₂CF₃) | Reduction |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde (OCHCH₂CO₂CH₂CF₃) | Partial Reduction |

The cyano group is a valuable functional handle in the synthesis of more complex molecules, particularly heterocycles. Cyanoacetamide derivatives, which can be conceptually derived from the amidation of this compound, are highly reactive intermediates. The carbonyl and cyano functions are suitably positioned to react with bidentate reagents, leading to the formation of a wide variety of heterocyclic compounds. tubitak.gov.tr For instance, the cyano group's reactivity is harnessed in the synthesis of 2-pyridones, which are themselves versatile building blocks for more complex bioactive molecules. sciforum.net

Reactions Associated with the Ester Functionality

The ester group in this compound is a site for nucleophilic acyl substitution reactions, where a nucleophile replaces the 2,2,2-trifluoroethoxy group.

Esters can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions. In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by water. libretexts.org The reaction is reversible and typically requires an excess of water to drive the equilibrium towards the products, cyanoacetic acid and 2,2,2-trifluoroethanol (B45653).

Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the direct attack of a hydroxide ion on the carbonyl carbon. Research on the hydrolysis of C-terminal partially fluorinated ethyl esters of N-acetylproline has shown that the hydrolytic stability decreases significantly as the number of fluorine atoms in the ester group increases. nih.gov The trifluoroethyl ester was found to have the fastest hydrolysis rate compared to its less fluorinated counterparts, with a half-life of only 6.4 minutes at pH 11. nih.gov This suggests that this compound would also be readily hydrolyzed under basic conditions.

Transesterification is the conversion of one ester into another by reacting it with an alcohol, and it can be catalyzed by either an acid or a base. masterorganicchemistry.com In the context of this compound, reaction with an alcohol (R'OH) would lead to the formation of a new ester (NCCH₂CO₂R') and the release of 2,2,2-trifluoroethanol. The low nucleophilicity of 2,2,2-trifluoroethanol makes the reverse reaction less favorable, suggesting that the 2,2,2-trifluoroethyl group can act as a good leaving group in such reactions. tandfonline.com This transformation is valuable for modifying the ester functionality to suit specific synthetic needs or to alter the properties of the molecule.

Amidation of this compound can be achieved by reacting it with ammonia (B1221849) or primary or secondary amines. This nucleophilic acyl substitution reaction would result in the formation of cyanoacetamide or N-substituted cyanoacetamides, respectively, with the concurrent release of 2,2,2-trifluoroethanol. The 2,2,2-Trifluoroethyl ester is known to be a versatile acylating agent in amidation reactions. tandfonline.com

The general mechanism for these nucleophilic acyl substitution reactions involves the attack of the nucleophile on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the 2,2,2-trifluoroethoxide leaving group to regenerate the carbonyl double bond.

The following table summarizes the products of nucleophilic acyl substitution at the ester functionality.

| Nucleophile | Product |

| Water (Hydrolysis) | Cyanoacetic acid |

| Alcohol (R'OH) (Transesterification) | Alkyl cyanoacetate (B8463686) (NCCH₂CO₂R') |

| Ammonia (Amidation) | Cyanoacetamide (NCCH₂CONH₂) |

| Primary Amine (R'NH₂) (Amidation) | N-Alkyl cyanoacetamide (NCCH₂CONHR') |

| Secondary Amine (R'₂NH) (Amidation) | N,N-Dialkyl cyanoacetamide (NCCH₂CONR'₂) |

Reactivity of the Trifluoroethyl Moiety

The trifluoroethyl group is generally considered to be a stable moiety due to the high strength of the carbon-fluorine bonds. However, it can participate in or influence reactions under specific conditions. The strong electron-withdrawing nature of the three fluorine atoms makes the adjacent methylene protons more acidic than in a non-fluorinated ethyl group.

While direct cleavage of the C-F bonds is challenging, the entire trifluoroethyl group can be cleaved under certain reductive or basic conditions. For instance, trifluoroethyl ethers, a related class of compounds, have been shown to be cleaved using a large excess of sodium naphthalene. nih.gov Base-mediated deprotection strategies for trifluoroethyl ethers have also been developed, which proceed via the formation of a difluorovinyl ether intermediate. nih.gov

In the context of esters, the trifluoroethyl group primarily influences the reactivity of the ester functionality, as discussed in the hydrolysis section, by making the carbonyl carbon more electrophilic and by being a good leaving group. Direct reactions involving the C-F bonds of the trifluoroethyl group in this compound are not commonly reported under typical synthetic conditions, highlighting its general stability. The primary role of the trifluoroethyl group is often to modulate the electronic properties and reactivity of the ester group to which it is attached.

Participation in Nucleophilic Substitution Aromatic Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for the synthesis of substituted aromatic compounds. The mechanism typically involves the attack of a nucleophile on an electron-poor aromatic ring that is activated by electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to a suitable leaving group (commonly a halide). wikipedia.orguci.edu The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov

The this compound molecule can act as a potent carbon nucleophile in SNAr reactions. The methylene protons flanked by the cyano and carbonyl groups are acidic and can be readily removed by a base to generate a stabilized carbanion. This anion can then attack an activated aryl halide to form a new carbon-carbon bond.

While specific studies detailing the use of this compound in SNAr were not prominently featured in the reviewed literature, the reactivity of the structurally similar ethyl 2-cyanoacetate is well-documented. In one study, ethyl 2-cyanoacetate was successfully employed as a C-based nucleophile in the SNAr reaction with a [5-bromo-10,20-di(3,5-di-tert-butylphenyl)-15-phenylporphyrinato]nickel(II) complex. The reaction proceeded with high efficiency, affording the substituted product in 91% yield. nih.gov This transformation highlights the capacity of the cyanoacetate moiety to displace a halide on a complex aromatic scaffold, a reactivity profile that is directly translatable to this compound.

| Aromatic Substrate | Nucleophile | Key Conditions | Product | Yield |

|---|---|---|---|---|

| [5-bromo-10,20-di(3,5-di-tert-butylphenyl)-15-phenylporphyrinato]nickel(II) | Ethyl 2-cyanoacetate | Not specified | [5-(1-cyano-1-ethoxycarbonylmethyl)-10,20-di(3,5-di-tert-butylphenyl)-15-phenylporphyrinato]nickel(II) | 91% |

Cycloaddition Reactions with Related Fluorinated Reagents

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The presence of fluorine-containing groups, such as trifluoromethyl (–CF3), can significantly influence the reactivity and regioselectivity of these reactions due to their strong electron-withdrawing nature. nih.gov While direct participation of this compound in cycloadditions is not extensively documented, the behavior of related fluorinated reagents provides valuable insight into potential transformation pathways.

For instance, the [3+2] cycloaddition (32CA) reaction of trifluoroacetonitrile (TFAN) with in situ-generated nitrile imines yields 5-trifluoromethyl-1,2,4-triazoles. mdpi.com The electron-withdrawing trifluoromethyl group in TFAN enhances its electrophilic character, facilitating the reaction. Theoretical studies indicate that these reactions proceed with low activation energies and are highly regioselective. mdpi.com

In another example, the reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane demonstrates how reaction conditions can control cycloaddition pathways. rsc.org Under base-free conditions, the reaction can be directed to form either bis(trifluoromethyl)pyrazolines via a [3+2] cycloaddition in a solvent like N,N-dimethylacetamide (DMAc), or bis(trifluoromethyl)cyclopropanes through a [2+1] cycloaddition in 1,2-dichloroethane (DCE). This solvent-controlled selectivity underscores the nuanced reactivity of fluorinated building blocks. rsc.org

| Reaction Type | Fluorinated Reagent 1 | Fluorinated Reagent 2 / Partner | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | Trifluoroacetonitrile (TFAN) | Nitrile Imine | Dichloromethane | 5-Trifluoromethyl-1,2,4-triazole | mdpi.com |

| [3+2] Cycloaddition | 2-Trifluoromethyl-1,3-enyne | 2,2,2-Trifluorodiazoethane | DMAc | Bis(trifluoromethyl)pyrazoline | rsc.org |

| [2+1] Cycloaddition | 2-Trifluoromethyl-1,3-enyne | 2,2,2-Trifluorodiazoethane | DCE | Bis(trifluoromethyl)cyclopropane | rsc.org |

C-H Functionalization Strategies Involving Trifluoroethyl Groups

Direct C-H functionalization has emerged as a highly efficient strategy for molecular synthesis, minimizing the need for pre-functionalized starting materials. While many methods focus on introducing fluoroalkyl groups into molecules, another important strategy involves the functionalization of C-H bonds within an existing fluoroalkyl moiety. researchgate.netnih.gov

A notable transformation pathway for compounds containing a 2,2,2-trifluoroethyl group is defluorinative functionalization. Research has shown that (2,2,2-trifluoroethyl)arenes can undergo a base-catalyzed elimination of hydrogen fluoride (HF) to generate a gem-difluorostyrene intermediate. researchgate.net This reactive intermediate can then be trapped by a variety of nucleophiles, such as alkanenitriles, to form new C-C bonds. This process represents a functionalization of the C-H and C-F bonds of the trifluoroethyl group, converting it into a versatile synthetic handle. researchgate.net This strategy provides a pathway to monofluoroalkene products, which are valuable structures in medicinal chemistry.

| Substrate | Reagent | Catalyst/Base | Intermediate | Final Product Type |

|---|---|---|---|---|

| (2,2,2-Trifluoroethyl)arene | Alkanenitrile | t-Bu-P2 (organic superbase) | gem-Difluorostyrene | Monofluoroalkene |

This reactivity demonstrates that the trifluoroethyl group is not merely a passive substituent but can be actively involved in chemical transformations, providing a route to further molecular complexity.

Strategic Applications of 2,2,2 Trifluoroethyl 2 Cyanoacetate in Advanced Organic Synthesis

As a Versatile Building Block for Organofluorine Compounds

The utility of 2,2,2-Trifluoroethyl 2-cyanoacetate as a versatile building block stems from the presence of both a trifluoroethyl group and an active methylene (B1212753) unit. This combination allows for its participation in a variety of carbon-carbon bond-forming reactions, enabling the introduction of the trifluoroethyl moiety into a wide range of molecular scaffolds. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent ester and nitrile functionalities, making the methylene protons acidic and amenable to deprotonation.

This inherent reactivity is exploited in reactions such as the Knoevenagel condensation, where it readily reacts with aldehydes and ketones to form α,β-unsaturated systems bearing a trifluoroethyl ester group. These products can then be further elaborated into more complex organofluorine compounds. For instance, the condensation with various aromatic and heterocyclic aldehydes provides access to a library of trifluoroethyl-containing cinnamic acid derivatives, which are valuable precursors for pharmaceuticals and materials.

Furthermore, the cyano group can be hydrolyzed to a carboxylic acid or converted to other functional groups, adding to the synthetic versatility of the molecule. The trifluoroethyl ester itself can be stable under certain reaction conditions or can be selectively cleaved to afford the corresponding carboxylic acid, providing another point of diversification.

Precursor in the Synthesis of Fluorinated Heterocycles

The unique reactivity of this compound makes it an excellent precursor for the synthesis of a variety of fluorinated heterocyclic compounds. These heterocycles are of significant interest in medicinal chemistry due to their prevalence in drug molecules.

Spirooxindole Derivatives

While direct Knoevenagel condensation of this compound with isatins to form the corresponding 3-ylideneoxindoles is a plausible route to spirooxindole precursors, the literature more prominently features the use of the closely related ethyl cyanoacetate (B8463686) in such reactions mdpi.com. However, the synthesis of chiral fluoroalkyl-containing 3,2′-spirooxindole γ-lactam products has been achieved from 3-((2,2,2-trifluoroethyl)amino)indolin-2-one, a derivative that incorporates the trifluoroethyl moiety, highlighting the importance of this group in the final structure nih.gov. This suggests that while direct use of this compound may not be widely reported, its structural motifs are crucial in the synthesis of these complex fluorinated spirocycles.

Pyrazoles and Pyrazolines

The synthesis of pyrazole and pyrazoline derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. While many syntheses utilize ethyl cyanoacetate, the reactivity of this compound is expected to be analogous, providing a pathway to pyrazoles bearing a trifluoroethyl ester group. For example, a new synthesis of fluorinated pyrazoles has been described from the reaction of benzoylfluoroacetonitrile with hydrazine, yielding a 3-amino-4-fluoropyrazole nih.gov. Although this does not directly involve this compound, it demonstrates the utility of related fluorinated precursors in pyrazole synthesis. The development of new synthetic methods is crucial for accessing novel fluorinated pyrazoles with potential applications in medicinal chemistry nih.govolemiss.eduresearchgate.net.

Pyrroles and Indoles

The construction of pyrrole and indole rings can be achieved through various synthetic strategies, such as the Paal-Knorr synthesis for pyrroles and the Fischer indole synthesis. The Paal-Knorr synthesis typically involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849) wikipedia.orgorganic-chemistry.orgrgmcet.edu.in. While direct application of this compound in this context to provide the necessary dicarbonyl precursor is not extensively documented, its potential as a starting material for such precursors is significant. Similarly, the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone, could potentially utilize derivatives of this compound to introduce the trifluoroethyl group into the final indole structure organic-chemistry.orgwikipedia.orgthermofisher.comrsc.org.

Role in Medicinal Chemistry Research as a Synthetic Intermediate

The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties. This compound serves as a key synthetic intermediate in medicinal chemistry for the introduction of the trifluoroethyl group, which can improve metabolic stability and bioavailability of drug molecules.

Synthesis of Fluorinated α-Amino Acid Derivatives

Fluorinated α-amino acids are of great interest in drug design and peptide chemistry as they can impart unique conformational constraints and improve proteolytic stability. While direct synthetic routes from this compound to fluorinated α-amino acids are not extensively detailed in the readily available literature, its structural features make it a plausible precursor. For instance, the active methylene group could be functionalized to introduce an amino group or a precursor thereof. The synthesis of complex unnatural fluorine-containing amino acids is an active area of research, with various methods being developed to access these valuable compounds nih.govnih.gov. The development of synthetic strategies utilizing fluorinated building blocks like this compound is crucial for expanding the toolbox of medicinal chemists organic-chemistry.orgcas.cnresearchgate.netmdpi.com.

Incorporation into Kinase Inhibitor Scaffolds

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has been a major focus of pharmaceutical research. The 2,2,2-trifluoroethyl moiety, present in this compound, offers distinct advantages in the design of these inhibitors.

One of the key synthetic strategies involves exploiting the attenuated SN2 reactivity of the 2,2,2-trifluoroethyl group. For instance, in the synthesis of sulfonamide-based kinase inhibitors, 2,2,2-trifluoroethanol (B45653) has been used to form 2,2,2-trifluoroethoxysulfonyl esters. nih.gov This intermediate allows for the subsequent displacement of the trifluoroethoxide by various amines to furnish the desired sulfonamides, a common pharmacophore in kinase inhibitors. nih.gov The stability of the trifluoroethoxysulfonate intermediate under certain reaction conditions, followed by its controlled reactivity, highlights the utility of the trifluoroethyl group in multistep synthetic sequences aimed at producing complex kinase inhibitor scaffolds.

While direct utilization of this compound in this specific context is not extensively documented, its structural motifs suggest its potential as a precursor. The cyanoacetate portion can be readily transformed into various heterocyclic systems that are common cores of kinase inhibitors, while the trifluoroethyl group can be retained to impart favorable pharmacokinetic properties.

Development of Trifluoromethylated Pharmacophores

The trifluoromethyl (CF3) group is one of the most important fluorine-containing substituents in medicinal chemistry. mdpi.com Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of a drug molecule. mdpi.com this compound serves as a valuable precursor for the introduction of trifluoromethylated pharmacophores.

The presence of the trifluoroethyl ester in this compound provides a stable handle for carrying the CF3-containing moiety through various synthetic transformations. The active methylene group of the cyanoacetate can participate in a wide range of carbon-carbon bond-forming reactions, such as Knoevenagel condensations, Michael additions, and alkylations. These reactions allow for the construction of diverse molecular skeletons, which can then be further elaborated into complex pharmacophores.

For example, the reaction of this compound with appropriate electrophiles can lead to the formation of intermediates that, upon subsequent cyclization and functional group manipulation, can yield trifluoromethyl-containing heterocycles. These heterocyclic systems are prevalent in a vast number of approved drugs and clinical candidates. The trifluoromethyl group's ability to act as a bioisostere for other chemical groups, such as a methyl or chloro group, while offering improved properties, makes it a highly sought-after feature in drug design. mdpi.com

Applications in Agrochemical Research and Development

The agrochemical industry continually seeks to develop new and more effective herbicides, insecticides, and fungicides to ensure global food security. nih.gov Similar to the pharmaceutical sector, the introduction of fluorine, particularly the trifluoromethyl group, has had a profound impact on the potency and selectivity of agrochemicals. researchgate.net

The structural features of this compound make it an attractive starting material for the synthesis of novel agrochemical candidates. The cyano group and the active methylene group provide reactive sites for the construction of various toxophores, which are the active components of pesticides.

The trifluoromethyl group is a common feature in many commercial agrochemicals. researchgate.net Its presence can enhance the efficacy of the active ingredient by increasing its environmental persistence, improving its uptake by the target organism, and circumventing metabolic degradation pathways. For example, many successful herbicides and insecticides contain trifluoromethylated aromatic or heterocyclic rings. researchgate.net The synthesis of such compounds can potentially start from building blocks derived from this compound. The Knoevenagel condensation of this compound with various aldehydes and ketones can generate a diverse library of compounds for high-throughput screening in agrochemical discovery programs.

Contribution to Polymer Chemistry and Materials Science

The unique properties of fluorinated polymers, such as high thermal stability, chemical resistance, and low surface energy, have made them indispensable in a wide range of applications, from high-performance coatings to advanced dielectrics. This compound is a valuable monomer precursor in this field.

Cyanoacrylate adhesives, commonly known as "superglues," are renowned for their rapid polymerization and strong bonding capabilities. bris.ac.uk The synthesis of cyanoacrylate monomers is typically achieved through a Knoevenagel condensation of an alkyl cyanoacetate with formaldehyde. bris.ac.ukpcbiochemres.com In this reaction, this compound can serve as the alkyl cyanoacetate component, leading to the formation of 2,2,2-trifluoroethyl 2-cyanoacrylate.

The resulting fluorinated cyanoacrylate monomer is expected to exhibit modified properties compared to its non-fluorinated counterparts. The presence of the trifluoroethyl group can influence the polymerization rate, the thermal stability, and the surface properties of the resulting poly(cyanoacrylate). These fluorinated polymers could find applications in specialty adhesives, coatings, and biomedical devices where enhanced performance is required.

Table 1: Knoevenagel Condensation for Cyanoacrylate Monomer Synthesis

| Reactant 1 | Reactant 2 | Product |

| This compound | Formaldehyde | 2,2,2-Trifluoroethyl 2-cyanoacrylate |

Note: This table illustrates the general reaction for the synthesis of the corresponding cyanoacrylate monomer.

The versatility of this compound extends to the synthesis of other functional monomers for copolymerization. The cyanoacetate moiety can be chemically modified to an acrylate or methacrylate group, yielding novel fluoro-containing monomers. These monomers can then be copolymerized with other vinyl monomers to create a wide range of functional polymers with tailored properties.

For instance, the radical copolymerization of 2,2,2-trifluoroethyl methacrylate (a derivative of this compound) with various cyano-containing monomers has been investigated for the development of new dielectric materials. researchgate.net The incorporation of the trifluoroethyl groups into the polymer backbone can significantly alter the dielectric constant, thermal stability, and refractive index of the material.

Table 2: Examples of Copolymerization with Fluoro-containing Acrylates

| Monomer 1 | Monomer 2 | Polymer Properties |

| 2,2,2-Trifluoroethyl methacrylate | Acrylonitrile | Enhanced thermal stability, modified dielectric properties researchgate.net |

| 2,2,2-Trifluoroethyl methacrylate | Methacrylonitrile | Development of new dielectric polymers researchgate.net |

Derivatives and Analogues of 2,2,2 Trifluoroethyl 2 Cyanoacetate: Synthesis and Reactivity

Synthesis of α-Fluorinated Derivatives

The introduction of a fluorine atom at the α-carbon (the carbon adjacent to the cyano and ester groups) of 2,2,2-trifluoroethyl 2-cyanoacetate yields 2,2,2-trifluoroethyl 2-cyano-2-fluoroacetate. This transformation creates a chiral center and further enhances the molecule's unique electronic properties. The synthesis of such α-fluoro-α-cyanoacetate esters can be achieved through methods like direct fluorination of the corresponding enolate.

A general approach involves the reaction of an α-cyanoacetate ester with a suitable fluorinating agent. While the literature provides broad methodologies for this class of compounds, the direct fluorination of this compound follows these established principles. For instance, α-fluoro-α-cyanoacetate esters can be produced at an industrial scale under safe conditions. google.com The process can start from materials like hexafluoropropene (B89477), which, after reaction with ammonia (B1221849) and subsequent alcoholysis, can yield an α-fluoro-α-cyanoacetate ester. google.com The alkyl group in the ester is derived from the alcohol used during the alcoholysis step. google.com

These α-fluorinated derivatives are highly valuable as intermediates. The presence of both a fluorine atom and a cyano group makes them effective as agricultural chemicals, such as herbicides. google.com

Table 1: Potential Methods for α-Fluorination

| Method | Fluorinating Agent | General Description |

|---|---|---|

| Electrophilic Fluorination | N-Fluorobenzenesulfonimide (NFSI) | The cyanoacetate (B8463686) is first deprotonated with a base (e.g., NaH, LiHMDS) to form an enolate, which then reacts with the electrophilic fluorine source. |

| From Hexafluoropropene | Ammonia, followed by alcoholysis | Industrial method where hexafluoropropene is reacted with ammonia, followed by alcoholysis and treatment with a mineral acid to produce the target ester. google.com |

Preparation of Substituted Alkyl and Aryl 2-Cyanoacetates

This compound can serve as a starting material for the synthesis of other alkyl and aryl 2-cyanoacetates via transesterification. In this reaction, the 2,2,2-trifluoroethyl group is exchanged for a different alcohol moiety under acidic or basic conditions. The high electronegativity of the fluorine atoms in the trifluoroethyl group makes the ester carbonyl carbon more electrophilic, potentially facilitating this exchange.

While specific studies on the transesterification of this compound are not extensively detailed, the principles are analogous to other transesterification reactions involving fluorinated esters. For example, a method for the selective transesterification of tris(2,2,2-trifluoroethyl) phosphate (B84403) has been developed, demonstrating that the 2,2,2-trifluoroethoxy group can be effectively substituted by other alkoxides. nih.gov This suggests that a similar approach could be applied to this compound to produce a library of different cyanoacetate esters. nih.gov The general process for preparing various alkyl cyanoacetates often involves the esterification of cyanoacetic acid. google.com

Table 2: Hypothetical Transesterification Products

| Reactant Alcohol | Catalyst | Potential Product |

|---|---|---|

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOMe) | Methyl 2-cyanoacetate |

| Ethanol (B145695) | Acid or Base | Ethyl 2-cyanoacetate |

| Isopropanol | Acid or Base | Isopropyl 2-cyanoacetate |

| Phenol | Acid or Base | Phenyl 2-cyanoacetate |

Synthesis of Related Trifluoroethyl-Containing Building Blocks

The reactivity of the active methylene (B1212753) group in this compound makes it a versatile building block for synthesizing more complex molecules that retain the trifluoroethyl moiety. The primary reaction for this purpose is the Knoevenagel condensation. sciensage.info

In the Knoevenagel condensation, this compound is reacted with an aldehyde or ketone in the presence of a basic catalyst (e.g., piperidine, DABCO) to form a new carbon-carbon double bond. researchgate.netrsc.org This reaction is widely used to produce substituted alkenes, which are intermediates for a vast array of fine chemicals, pharmaceuticals, and functional polymers. sciensage.inforesearchgate.net The use of this compound in this reaction allows for the incorporation of the trifluoroethyl group into the final product, a desirable feature for modifying the pharmacological or material properties of the target molecule. For example, Knoevenagel condensation of various ring-substituted benzaldehydes with ethyl cyanoacetate proceeds smoothly to yield products that can be purified by crystallization. researchgate.net A similar outcome is expected with the trifluoroethyl ester.

Table 3: Examples of Knoevenagel Condensation Products

| Aldehyde/Ketone | Catalyst | Product Name |

|---|---|---|

| Benzaldehyde | Piperidine | 2,2,2-Trifluoroethyl 2-cyano-3-phenylpropenoate |

| 4-Chlorobenzaldehyde | DABCO | 2,2,2-Trifluoroethyl 3-(4-chlorophenyl)-2-cyanopropenoate |

| Acetone | L-proline | 2,2,2-Trifluoroethyl 2-cyano-3-methylbut-2-enoate |

| Furfural | Sodium Alginate | 2,2,2-Trifluoroethyl 2-cyano-3-(furan-2-yl)propenoate |

Beyond condensation, the trifluoroethyl group itself is a key structural motif. Other building blocks containing this group, such as 2,2,2-trifluoroethyl glucopyranosides, have been synthesized for applications as protein tags and probes. taylorfrancis.com

Comparative Reactivity Studies of Analogous Cyanoacetates

The reactivity of this compound is distinct from its non-fluorinated analogues, such as ethyl cyanoacetate, primarily due to the strong electron-withdrawing inductive effect of the trifluoroethyl group. This effect has several important consequences.

First, the acidity of the α-protons (the hydrogens on the methylene group) is significantly increased in this compound compared to ethyl cyanoacetate. This enhanced acidity facilitates the formation of the carbanion intermediate required for reactions like the Knoevenagel condensation, potentially allowing for the use of weaker bases or milder reaction conditions.

Table 4: Comparative Properties of Cyanoacetate Esters

| Property | This compound | Ethyl 2-Cyanoacetate |

|---|---|---|

| Ester Group | -OCH₂CF₃ | -OCH₂CH₃ |

| Inductive Effect | Strong electron-withdrawing (-I) | Weak electron-withdrawing (-I) |

| α-Proton Acidity (pKa) | Lower (more acidic) | Higher (less acidic) |

| Reactivity in Base | Faster deprotonation | Slower deprotonation |

| Carbonyl Electrophilicity | Higher | Lower |

Mechanistic Elucidations and Computational Chemistry Studies

Detailed Reaction Mechanism Studies for Key Transformations

Research confirms that 2,2,2-trifluoroethyl 2-cyanoacetate participates in key organic reactions, including Knoevenagel condensations and oxidative dimerization. It has been successfully synthesized as a precursor for bis(2,2,2-trifluoroethyl) 2,3-dicyanofumarate, a component for creating manganese-based magnets. vt.edu Its role in Knoevenagel reactions is also noted in synthetic chemistry.

However, specific studies detailing the reaction mechanisms for these transformations involving this particular fluorinated ester are not available. General mechanisms for Knoevenagel and condensation reactions are well-established, but compound-specific investigations into the intermediates and transition states of this compound are absent from the reviewed literature.

Investigation of Transition States and Intermediates

There is a notable lack of published research that specifically investigates the transition states and intermediates formed during reactions of this compound. While the general Knoevenagel condensation mechanism proceeds through a carbanion intermediate formed by the deprotonation of the active methylene (B1212753) group, followed by nucleophilic attack on an aldehyde or ketone, specific calculations or experimental observations of the transition state energies and intermediate structures for the trifluoroethyl ester are not documented. sigmaaldrich.com Similarly, for its use in oxidative dimerization, while the product is known, the pathway, including any radical or ionic intermediates specific to this reactant, has not been detailed. vt.edu

Catalysis Pathways in Knoevenagel and Fluorination Reactions

The Knoevenagel condensation is typically catalyzed by a basic catalyst, such as an amine, which facilitates the deprotonation of the active methylene compound. sigmaaldrich.com While this principle applies to this compound, specific studies on the catalytic cycle, the role of the catalyst in stabilizing intermediates, or the influence of the trifluoroethyl group on the catalytic pathway have not been found.

Regarding fluorination reactions, the literature focuses on methods for adding fluorine to molecules rather than the reactions of already fluorinated compounds like this compound acting as a substrate in a different context. Therefore, specific catalysis pathways for fluorination reactions involving this compound are not applicable based on the available information.

Quantum Chemical Calculations and Theoretical Modeling

A comprehensive search of scientific databases did not yield any specific quantum chemical calculations, theoretical modeling, or molecular dynamics simulations performed exclusively on this compound. While computational methods are widely used to study analogous molecules, the data for this specific compound is not present in the reviewed literature.

Density Functional Theory (DFT) Applications in Reactivity Prediction

No dedicated Density Functional Theory (DFT) studies predicting the reactivity of this compound were found. DFT is a powerful tool for calculating electronic properties like HOMO-LUMO gaps, electrostatic potential maps, and Fukui functions to predict reactive sites for nucleophilic or electrophilic attack. biointerfaceresearch.com While DFT has been applied to study the reactivity of other cyanoacetate (B8463686) derivatives and related compounds, these analyses have not been extended to the 2,2,2-trifluoroethyl variant. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

There are no available reports on the conformational analysis or molecular dynamics simulations of this compound. Such studies would provide valuable insight into the molecule's preferred three-dimensional structure, flexibility, and solvent interactions, which influence its reactivity. The lack of this data represents a significant gap in the fundamental understanding of this compound's physical and chemical behavior.

Kinetic and Thermodynamic Investigations of Reaction Pathways

A search for kinetic and thermodynamic data from theoretical investigations of reaction pathways involving this compound yielded no specific results. Computational studies that calculate the activation energies, reaction enthalpies, and Gibbs free energies for its transformations would be necessary to create a complete energy profile of its reactions, but such research does not appear to have been published.

Solvent Effects and Their Influence on Reaction Mechanisms

The influence of the solvent environment is a critical factor in determining the rate, yield, and mechanistic pathway of many organic reactions. For reactions involving polar or charged intermediates and transition states, the polarity and protic or aprotic nature of the solvent can have a profound impact. In the context of reactions with this compound, such as the Knoevenagel condensation with carbonyl compounds, the choice of solvent is expected to play a crucial role.

A notable application of this compound is in a Knoevenagel-type reaction with formaldehyde. In this synthesis, the use of inert, non-polar aprotic solvents like benzene, toluene, or xylene is preferred. The primary function of these solvents is to facilitate the removal of water via azeotropic distillation, thereby driving the reaction equilibrium towards the formation of the condensed product. The literature explicitly states that aqueous reaction media are unsatisfactory, which underscores the importance of solvent choice in managing the reaction's dehydration step. This practical application suggests that protic solvents may be detrimental to the reaction, likely due to their high polarity and potential to solvate and stabilize reactants or intermediates in a way that hinders the desired condensation and subsequent elimination of water.

However, beyond these general observations from synthetic procedures, there is a conspicuous absence of detailed research findings. Specifically, there is a lack of systematic studies that would provide quantitative data on how different solvents affect the kinetics and thermodynamics of reactions involving this compound. For instance, no data tables comparing reaction rates, activation energies, or product distributions in a range of solvents with varying dielectric constants, polarities, or hydrogen-bonding capabilities could be located.

Furthermore, computational chemistry studies, which are instrumental in providing molecular-level insights into reaction mechanisms, appear to be absent for this specific compound. Such studies would be invaluable for:

Modeling the solvation of the reactants, particularly the enolate intermediate formed from this compound.

Calculating the energy profiles of the reaction in different solvent environments (e.g., polar protic, polar aprotic, and non-polar).

Visualizing the transition state structures and understanding how solvent molecules interact with and stabilize or destabilize these critical geometries.

Without such fundamental research, any discussion on the mechanistic influence of solvents on the reactions of this compound remains largely speculative and based on analogies to similar, more extensively studied systems. The electron-withdrawing nature of the trifluoroethyl group is expected to influence the acidity of the alpha-carbon and the reactivity of the ester, but how these electronic effects are modulated by different solvent environments has not been experimentally or computationally elucidated.

Advanced Analytical Methodologies in Research and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,2,2-trifluoroethyl 2-cyanoacetate, providing detailed information about the carbon-hydrogen framework and the fluorine atoms.

Proton (¹H) NMR spectroscopy for this compound is anticipated to show two distinct signals corresponding to the two different methylene (B1212753) (CH₂) groups in the molecule. The methylene protons of the cyanoacetyl group (NC-CH₂-C=O) are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The methylene protons of the trifluoroethyl group (O-CH₂-CF₃) would present as a quartet due to coupling with the three adjacent fluorine atoms.

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon skeleton of the molecule. Four distinct signals are expected for the different carbon environments in this compound. The carbonyl carbon of the ester group is predicted to appear at the lowest field, a characteristic feature for such functional groups. openstax.orglibretexts.org The carbon of the trifluoromethyl group will be identifiable by its coupling with the fluorine atoms, resulting in a quartet. The chemical shifts of the methylene carbons are influenced by the adjacent electron-withdrawing groups. thieme-connect.de The nitrile carbon also has a characteristic chemical shift in the downfield region of the spectrum. libretexts.org

| Predicted ¹H NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| NC-CH ₂-C=O | ~3.5 |

| O-CH ₂-CF₃ | ~4.5 |

| Predicted ¹³C NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C N | ~115 |

| NC-C H₂-C=O | ~25 |

| O-C H₂-CF₃ | ~62 (quartet) |

| C =O | ~165 |

| C F₃ | ~123 (quartet) |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.com For this compound, the ¹⁹F NMR spectrum is expected to exhibit a single signal, as all three fluorine atoms in the trifluoromethyl (CF₃) group are chemically equivalent. This signal would be split into a triplet due to coupling with the two adjacent protons of the methylene group (CH₂). The chemical shift of the CF₃ group is influenced by the polarity of the solvent and the electronic environment. nih.govdovepress.com Generally, CF₃ groups attached to an electron-withdrawing group, such as in an ester, appear in a specific region of the ¹⁹F NMR spectrum. ucsb.eduresearchgate.net

| Predicted ¹⁹F NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) |

| O-CH₂-C F₃ | -70 to -80 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and confirm the molecular formula of this compound. In electron ionization (EI-MS), the molecule is expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides valuable structural information.

Key fragmentation pathways would likely involve the cleavage of the ester bond and the loss of small neutral molecules or radicals. The presence of the trifluoromethyl group is expected to lead to a prominent peak at m/z 69, corresponding to the [CF₃]⁺ cation. nih.gov Other expected fragments would arise from the cleavage of the C-C bond adjacent to the nitrile group and the loss of the trifluoroethoxy group.

| Predicted Mass Spectrometry Fragmentation Data for this compound | |

| m/z | Predicted Fragment |

| 167 | [M]⁺ (Molecular Ion) |

| 100 | [M - CF₃]⁺ |

| 83 | [OCH₂CF₃]⁺ |

| 69 | [CF₃]⁺ |

| 40 | [CH₂CN]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound. The IR spectrum is expected to show strong absorption bands corresponding to the stretching vibrations of the nitrile, ester carbonyl, and carbon-fluorine bonds. vscht.cz

The nitrile group (C≡N) typically exhibits a sharp, medium-intensity absorption band in the region of 2260-2240 cm⁻¹. The ester carbonyl group (C=O) will show a strong, sharp absorption band around 1750-1735 cm⁻¹. The presence of the electron-withdrawing trifluoroethyl group may shift this absorption to a slightly higher wavenumber. The C-F bonds of the trifluoromethyl group are expected to produce very strong and characteristic absorption bands in the region of 1300-1100 cm⁻¹. nist.gov

| Predicted Infrared (IR) Spectroscopy Data for this compound | |

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H stretch (CH₂) | 2950-2850 |

| C≡N stretch (nitrile) | 2260-2240 |

| C=O stretch (ester) | 1750-1735 |

| C-O stretch (ester) | 1250-1150 |

| C-F stretch (trifluoromethyl) | 1300-1100 (strong, multiple bands) |

Chromatographic Techniques in Synthetic Analysis and Purification

Chromatographic techniques are essential for the analysis of reaction mixtures and the purification of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. sielc.comsemanticscholar.org

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, would be used. The mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com By adjusting the composition of the mobile phase (gradient or isocratic elution), a good separation of the product from starting materials and byproducts can be achieved. Detection is commonly performed using an ultraviolet (UV) detector, as the carbonyl and nitrile groups exhibit some UV absorbance. HPLC is also scalable for preparative separations to obtain highly pure samples of the compound. sielc.com

| Typical HPLC Parameters for Analysis of Cyanoacetate (B8463686) Esters | |

| Technique | Reversed-Phase HPLC (RP-HPLC) |

| Stationary Phase | C18 Column |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Detection | UV Detector |

Gas Chromatography (GC)

The introduction of a trifluoroethyl group can influence the volatility and chromatographic behavior of the molecule compared to its non-fluorinated analogue, ethyl cyanoacetate. The high electronegativity of the fluorine atoms can affect the interaction with the stationary phase of the GC column.

Typical GC System Configuration:

A standard GC analysis of this compound would likely employ a system equipped with a capillary column, a temperature-programmable oven, and a suitable detector.

Injector: A split/splitless injector is commonly used. For quantitative analysis, a split injection is often preferred to handle concentrated samples and ensure sharp peaks.

Column: A non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane (e.g., DB-1 or equivalent) or a (5%-phenyl)-methylpolysiloxane (e.g., DB-5 or equivalent) stationary phase, would be suitable. e3s-conferences.orggoogle.com These columns separate compounds primarily based on their boiling points.

Oven Temperature Program: A temperature program would be essential to ensure good separation of the analyte from the solvent and any impurities. A typical program would start at a relatively low temperature, hold for a few minutes, and then ramp up to a final temperature to elute all components.

Detector: A Flame Ionization Detector (FID) is a common choice for organic compounds like this compound, offering high sensitivity and a wide linear range. e3s-conferences.org For structural confirmation and identification of unknown impurities, a Mass Spectrometer (MS) detector is invaluable. nih.gov An Electron Capture Detector (ECD) could also be highly effective due to the presence of the electronegative trifluoromethyl group. nih.gov

Illustrative GC Parameters:

The following table presents a hypothetical set of GC parameters for the analysis of this compound, based on methods for similar compounds. e3s-conferences.org

| Parameter | Value |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), then 15 °C/min to 200 °C |

| Detector | FID or MS |

| Detector Temperature | 280 °C (FID) or MS transfer line at 280 °C |

Data Analysis and Interpretation:

The retention time of the peak corresponding to this compound would be used for its identification, by comparison with a known standard. The peak area would be proportional to the concentration of the compound, allowing for quantitative analysis. When coupled with a mass spectrometer, the resulting mass spectrum would provide a unique fragmentation pattern, confirming the molecular structure.

Rotational Spectroscopy and Microwave Studies for Gas-Phase Structure and Conformation

Rotational spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. It provides extremely precise information about the molecular geometry and conformational landscape. While there are no specific rotational spectroscopy studies published for this compound, extensive research on analogous molecules like methyl cyanoacetate and other trifluoroethyl esters allows for a detailed prediction of the expected structural features and the methodologies that would be employed.

The conformational flexibility of this compound arises from rotation around several single bonds, primarily the C-C and C-O bonds of the ester and cyanoacetate moieties. Theoretical calculations would be a crucial first step to predict the stable conformers and their relative energies. These calculations would guide the experimental search for the rotational spectra of the different conformers.

Expected Conformational Landscape:

Based on studies of related esters, it is anticipated that this compound would exist as a mixture of different conformers in the gas phase. The most stable conformers would likely differ in the orientation of the trifluoroethyl group relative to the cyanoacetate backbone.

Experimental Approach:

A pulsed-jet Fourier transform microwave (FTMW) spectrometer would be the instrument of choice for studying the rotational spectrum of this compound. The sample would be heated and seeded into an inert carrier gas, such as neon or argon, and then expanded into a high vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the spectrum and increasing sensitivity.

Data and Structural Determination:

The rotational spectrum would consist of a series of sharp lines, each corresponding to a transition between two rotational energy levels. The frequencies of these transitions are used to determine the rotational constants (A, B, and C), which are inversely proportional to the moments of inertia of the molecule.

By analyzing the rotational constants of the parent molecule and its isotopically substituted analogues (e.g., containing ¹³C or ¹⁵N), a precise experimental structure (rₛ or r₀) can be determined. This would provide accurate bond lengths and angles in the gas phase.

Illustrative Spectroscopic Constants for a Hypothetical Conformer:

The following table provides a set of plausible rotational and centrifugal distortion constants for a conformer of this compound, based on data from similar molecules.

| Spectroscopic Constant | Plausible Value |

| A / MHz | ~ 1500 |

| B / MHz | ~ 500 |

| C / MHz | ~ 400 |

| ΔJ / kHz | ~ 0.1 |

| ΔJK / kHz | ~ -0.5 |

The presence of the nitrogen nucleus (I=1) would also lead to nuclear quadrupole hyperfine splitting of the rotational lines, providing information about the electronic environment around the nitrogen atom.

Future Directions and Emerging Research Frontiers

Development of Novel Asymmetric Synthetic Approaches to 2,2,2-Trifluoroethyl 2-cyanoacetate and its Derivatives

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. While the parent this compound is achiral, its derivatives, particularly those with substitutions at the α-carbon, can possess stereogenic centers. Future research is expected to focus on the development of novel asymmetric methodologies to access these chiral derivatives with high enantioselectivity.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and its application to fluorinated compounds is a burgeoning field. chimia.chchimia.ch Strategies employing chiral cinchona alkaloid derivatives have proven effective in catalyzing the enantioselective conjugate addition of α-fluoroketoesters to nitroolefins, yielding products with two consecutive chiral centers in excellent enantioselectivity. rsc.org Similar catalytic systems could be adapted for reactions involving this compound, enabling the synthesis of a wide array of optically active fluorinated compounds. Furthermore, bifunctional squaramide-tertiary amine catalysts have been successfully used in the asymmetric [3 + 2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines, highlighting the potential for creating complex chiral scaffolds. nih.gov

Biocatalysis offers another promising avenue for the asymmetric synthesis of fluorinated compounds. nih.gov Enzymes, such as those from the Rhodothermus marinus cytochrome c family, have been engineered for the highly enantioselective carbene B–H bond insertion to produce chiral α-trifluoromethylated organoborons. acs.orgnih.gov This demonstrates the potential of biocatalytic platforms to handle fluorinated substrates and create chiral centers with high precision. Future work could involve screening for or engineering enzymes that can act on this compound or its derivatives to produce enantiomerically pure products. For instance, flavin mononucleotide (FMN)-dependent reductases have been used to control remote stereocenters in fluorinated compounds through enantioselective hydrogen atom transfer. the-innovation.org

Exploration of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research on this compound will likely prioritize the development of more sustainable synthetic protocols.

One promising area is the use of alternative reaction media, such as ionic liquids (ILs). researchgate.netnih.gov ILs are non-volatile, thermally stable, and can be designed to have specific solvent properties, making them attractive replacements for traditional volatile organic compounds. aidic.itresearchgate.netmpg.de Their use can facilitate catalyst recycling and product separation, leading to more sustainable processes.

Microwave-assisted synthesis is another green technology that can significantly accelerate reaction rates and improve yields. This technique can be explored for the various transformations involving this compound, potentially reducing reaction times and energy consumption compared to conventional heating methods.

Furthermore, the development of catalytic systems that operate under mild conditions and with high atom economy is a key goal. This includes the use of solid-supported catalysts for ease of separation and reuse, and the design of reactions that minimize the formation of byproducts.

Integration of this compound into Cascade and Multicomponent Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, and multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process, are highly efficient strategies for building molecular complexity. researchgate.net The integration of this compound into these reaction manifolds is a promising frontier.

The reactive methylene (B1212753) group of this compound makes it an ideal candidate for Knoevenagel condensations, which can be the initiating step for various tandem reactions. For example, a Ru-based complex has been shown to catalyze a one-pot tandem aerobic oxidation-Knoevenagel condensation of benzyl (B1604629) alcohols with ethyl cyanoacetate (B8463686). mdpi.com Similar strategies could be applied using this compound to generate a variety of functionalized products.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for the rapid synthesis of diverse compound libraries. nih.govresearchgate.netorganic-chemistry.org The mechanism of the Ugi reaction involves the formation of a reactive nitrilium intermediate from an amine, a carbonyl compound, and an isocyanide, which is then trapped by a carboxylic acid. nih.govensta-paris.fr Exploring the use of this compound or its derivatives as components in these reactions could lead to the synthesis of novel, highly functionalized, and potentially bioactive fluorinated molecules. researchgate.net

Advanced Applications in Targeted Materials Science and Specialty Chemicals

The unique properties conferred by the trifluoroethyl group, such as increased thermal stability and hydrophobicity, make this compound an attractive building block for advanced materials and specialty chemicals.

In materials science, there is potential for the incorporation of this compound into fluoropolymers. rsc.org Copolymers of 2,2,2-trifluoroethyl α-fluoroacrylate with other monomers have been synthesized to create materials with tunable surface properties. rsc.org The cyano group in this compound offers a handle for further polymerization or modification, opening up possibilities for creating novel functional polymers with tailored properties for applications such as coatings, membranes, and optical materials.

As a specialty chemical, this compound and its derivatives can serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group is a common motif in many bioactive molecules, and the cyanoacetate moiety provides a versatile platform for constructing more complex molecular architectures. For instance, N-2,2,2-trifluoroethylisatin ketimines, derived from related trifluoroethyl compounds, have been used in cycloaddition reactions to generate spirooxindole derivatives with potential biological activity. nih.gov

Continued Computational and Mechanistic Investigations to Guide New Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting reactivity. Future research will undoubtedly leverage computational methods to gain deeper insights into the reactions of this compound.

DFT studies can be employed to elucidate the mechanisms of reactions such as the Knoevenagel condensation involving fluorinated benzaldehydes and cyanoacetates. researchgate.netresearchgate.netrsc.org Such studies can provide detailed information about transition state geometries and activation energies, helping to explain experimental observations and guide the design of more efficient catalytic systems. For example, computational analysis can shed light on the role of catalysts and the effect of the trifluoroethyl group on the reactivity of the cyanoacetate.

Mechanistic investigations into the reactions of related fluorinated compounds, such as the dehalogenation of fluoroacetate (B1212596) or the photochemical formation of trifluoroacetic acid from aryl-CF3 compounds, can also provide valuable insights. nih.govnih.gov Understanding the fundamental electronic effects and reaction pathways of fluorinated molecules is crucial for developing new synthetic transformations and predicting the stability and environmental fate of these compounds. copernicus.orgrsc.org

Synergistic Approaches with Flow Chemistry and Automation Technologies

The integration of modern automation technologies, such as flow chemistry and high-throughput screening, holds significant promise for accelerating the discovery and optimization of reactions involving this compound and its derivatives.

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scaling-up. The synthesis of this compound and its subsequent transformations could be adapted to flow processes, leading to more efficient and reproducible manufacturing.

High-throughput screening (HTS) allows for the rapid testing of large numbers of reaction conditions or compound libraries. limes-institut-bonn.deyoutube.comnih.gov Automated robotic platforms can prepare and analyze thousands of reactions in parallel, significantly speeding up the process of catalyst screening, reaction optimization, and the discovery of new bioactive molecules. youtube.com By combining HTS with the diverse synthetic possibilities of this compound, vast chemical spaces can be explored to identify new materials and drug candidates. The use of 19F NMR-based screening methods is particularly well-suited for fluorinated compounds and can be a powerful tool in this endeavor. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products